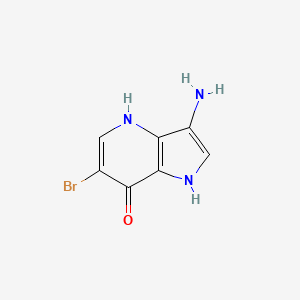
3-Amino-6-bromo-7-hydroxy-4-azaindole
Descripción general
Descripción
3-Amino-6-bromo-7-hydroxy-4-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used in various scientific research fields, including medicinal chemistry and drug discovery .
Métodos De Preparación
The synthesis of 3-Amino-6-bromo-7-hydroxy-4-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method is the Sonogashira coupling of a 3-halosubstituted-2-amino-pyridine, followed by exposure to different reaction conditions and reagents to form the desired azaindole . Industrial production methods often utilize metal-containing catalysts such as copper, indium salts, or gold catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
3-Amino-6-bromo-7-hydroxy-4-azaindole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-bromo-7-hydroxy-4-azaindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-bromo-7-hydroxy-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
3-Amino-6-bromo-7-hydroxy-4-azaindole can be compared with other similar compounds, such as:
4-Bromo-7-azaindole: Known for its higher activity against certain cancer cell lines.
3-Bromo-7-azaindole: Used in research for its potential antiviral properties.
Indole derivatives: These compounds possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azaindole derivatives.
Propiedades
IUPAC Name |
3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-3-1-10-5-4(9)2-11-6(5)7(3)12/h1-2,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXSLDQHPRGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)C(=CN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
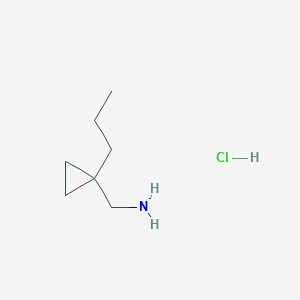
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
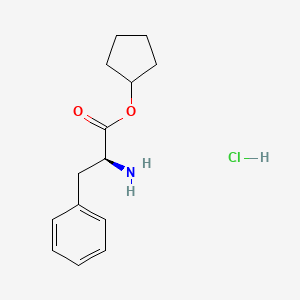


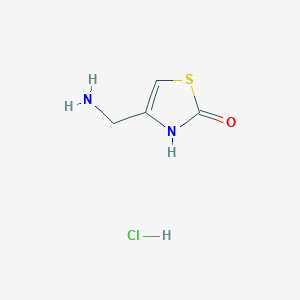
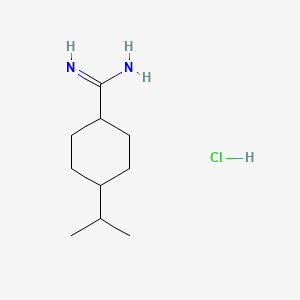

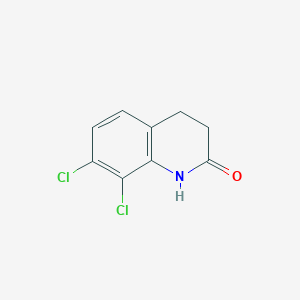
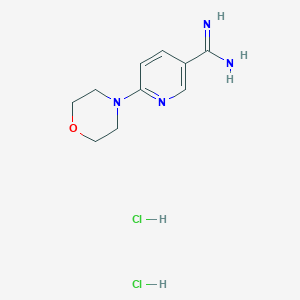

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
